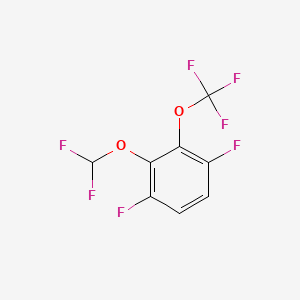
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups
Métodos De Preparación
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves the nucleophilic substitution of a halogenated precursor with a fluorinating agent. One common method includes the use of hydrogen fluoride-pyridine (HF/Py) or tetrabutylammonium dihydrogen trifluoride (TBAH2F3) as fluorinating agents . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the substitution reaction.
Análisis De Reacciones Químicas
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: Common reagents for these reactions include halogenating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH).
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .
Comparación Con Compuestos Similares
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds such as:
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 2,4-Difluoro-1-(trifluoromethoxy)benzene
- 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position and number of fluorine and methoxy groups. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H3F7O2 |
|---|---|
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,4-difluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
Clave InChI |
VSUHWJNTUDLATM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)OC(F)F)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















